

Kinase Selectivity Profile of CDK9 Inhibitor HH1: A Comparative Guide

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Compound of Interest

Compound Name: CDK9 inhibitor HH1

Cat. No.: B15586406

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For researchers and professionals in the field of drug development, understanding the kinase selectivity of an inhibitor is crucial for assessing its therapeutic potential and predicting off-target effects. This guide provides a comprehensive comparison of the kinase selectivity profile of the Cyclin-Dependent Kinase 9 (CDK9) inhibitor HH1 and its analogs, benchmarked against other known CDK9 inhibitors. The information is supported by experimental data from publicly available literature to offer an objective assessment.

Executive Summary

HH1 is an aminothiazole-based small molecule that has been identified as an inhibitor of CDK9. It functions as an ATP-competitive inhibitor, targeting the kinase activity of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, HH1 leads to the suppression of essential survival proteins in cancer cells, such as MYC and MCL-1. However, comprehensive kinase selectivity data for HH1 is limited in the public domain. Therefore, this guide leverages data from its closely related and more extensively characterized analog, MC180295, to provide a robust comparison. The selectivity of these compounds is compared against other well-known CDK9 inhibitors, including both highly selective and broad-spectrum agents.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of HH1's optimized successor, MC180295, and other notable CDK9 inhibitors against a panel of Cyclin-Dependent Kinases. Lower IC₅₀ values indicate higher potency and selectivity.

Kinase Target	HH1 (IC50 in nM)	MC1802 95 (IC50 in nM)	NVP-2 (IC50 in nM)	AZD457 3 (IC50 in nM)	Atuveciclib (IC50 in nM)	Flavopiridol (IC50 in nM)	Dinaciclib (IC50 in nM)
CDK9/cyclin T1	Not Reported	5[1][2]	<0.514[1]	<4[1]	13[1][2]	20-100[1]	4[2]
CDK1/cyclin B	Not Reported	138[1]	584[1]	>10-fold selective for CDK9[1]	-	20-100[1]	3[2]
CDK2/cyclin A	2000[2]	233[1]	706[1]	>10-fold selective for CDK9[1]	~1300[1][2]	20-100[1]	1[2]
CDK4/cyclin D1	Not Reported	112[1]	-	>10-fold selective for CDK9[1]	-	20-100[1]	-
CDK5	Not Reported	>1000[2]	-	-	-	-	1[2]
CDK7	Not Reported	>1000[2]	-	-	-	110-300[2]	-

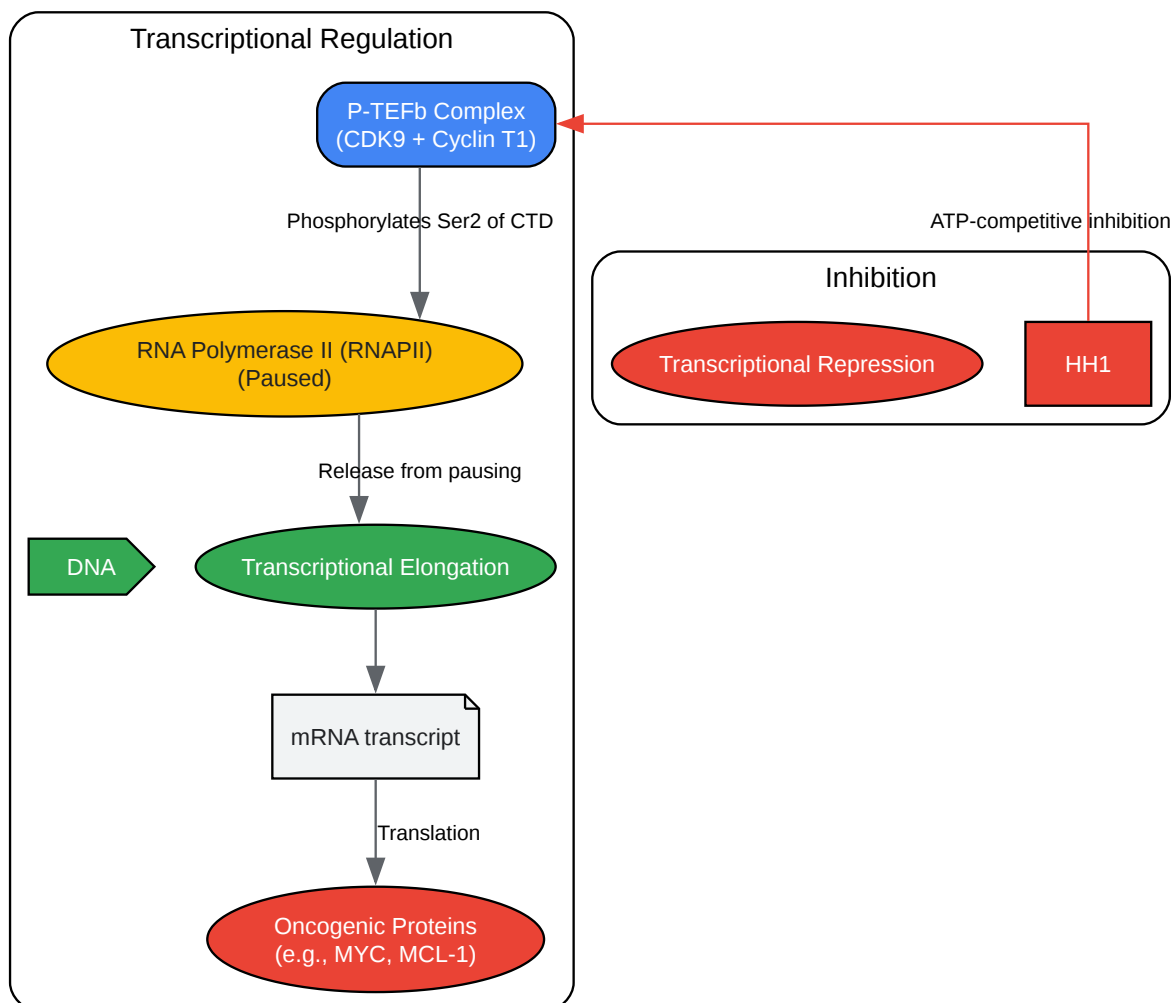
Note: A hyphen (-) indicates that data was not available in the reviewed sources.

MC180295, derived from the HH1 scaffold, demonstrates high potency and selectivity for CDK9, being at least 22-fold more selective for CDK9 over other CDKs tested[3]. In contrast, Flavopiridol is a pan-CDK inhibitor with activity against multiple CDKs[1]. Atuveciclib shows high selectivity for CDK9 over CDK2 (approximately 100-fold)[1][2]. NVP-2 and AZD4573 are also reported to be highly selective for CDK9[1].

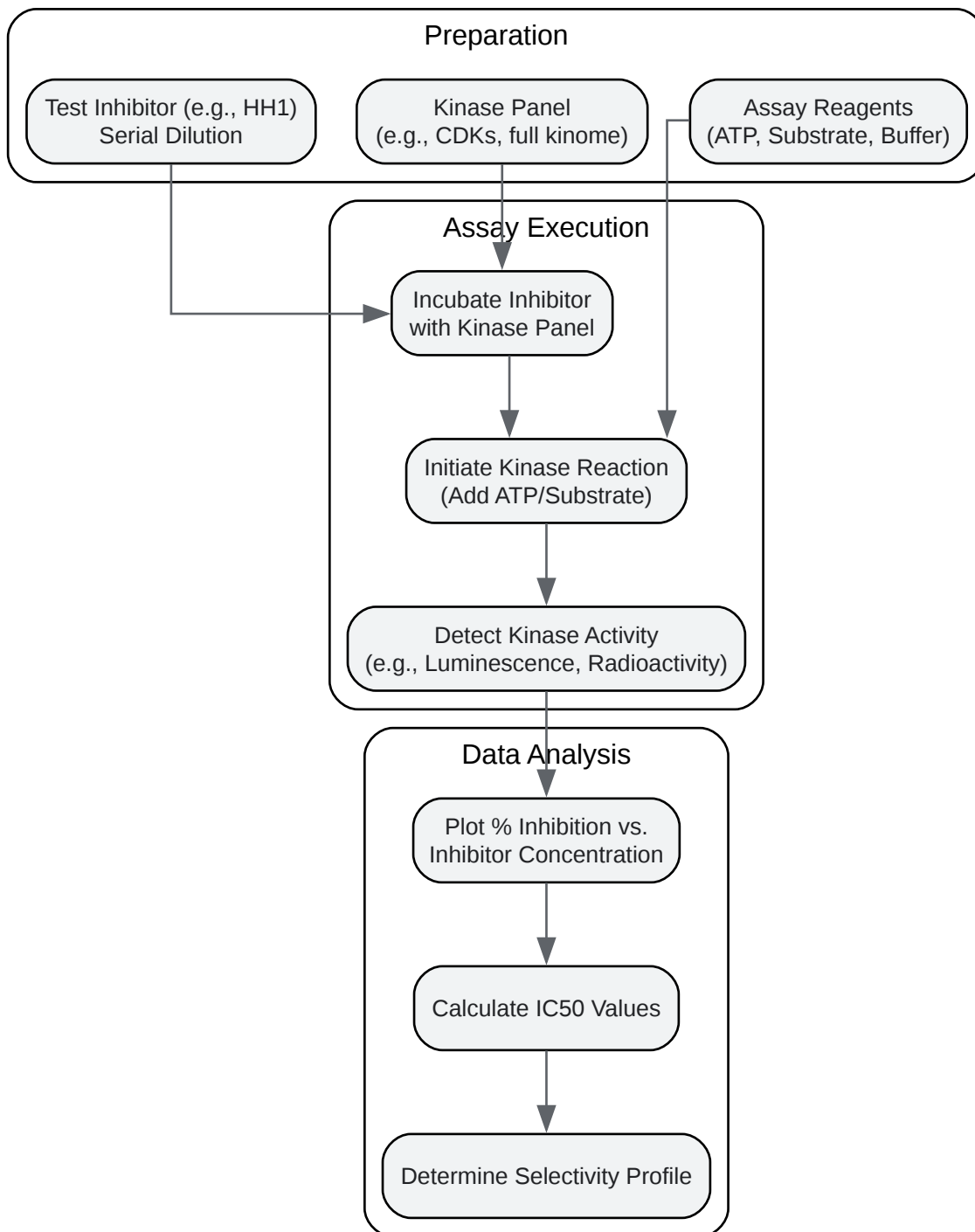
Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for determining kinase selectivity.

CDK9 Signaling Pathway and Inhibition by HH1



Experimental Workflow for Kinase Selectivity Profiling

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